![molecular formula C5H6ClNS B1354192 (5-Chlorothiophen-2-yl)methanamine CAS No. 214759-22-5](/img/structure/B1354192.png)
(5-Chlorothiophen-2-yl)methanamine
Overview
Description
(5-Chlorothiophen-2-yl)methanamine: is an organic compound with the molecular formula C5H6ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorothiophen-2-yl)methanamine typically involves the chlorination of thiophene followed by amination. One common method starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine source to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Chlorothiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted under reflux conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Hydroxyl or alkyl-substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry
(5-Chlorothiophen-2-yl)methanamine serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in multiple chemical reactions, making it valuable for developing new therapeutic agents.
Key Applications :
- Synthesis of Anticancer Agents : The compound has been used as an intermediate in synthesizing anticancer drugs. For example, derivatives have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HepG2 cells, with varying degrees of effectiveness based on structural modifications .
Compound | Target | IC50 (nM) | Biological Activity |
---|---|---|---|
18c | Mer | 18.5 | Anticancer |
18c | c-Met | 33.6 | Anticancer |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound derivatives exhibit potent anti-inflammatory activity. In vitro studies have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
Case Study :
A study synthesized several derivatives that were evaluated for their anti-inflammatory properties using COX enzyme assays. Compounds demonstrated IC50 values ranging from 0.76 to 9.01 μM for COX-2 inhibition, outperforming standard drugs like celecoxib .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, with several derivatives showing effectiveness against a range of bacterial strains. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings :
In vitro tests revealed that certain derivatives of this compound exhibited significant antibacterial activity compared to standard antibiotics, indicating potential for development into new antimicrobial agents .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing novel materials with specific functionalities in industries such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the amine group allows for specific interactions with molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
- (5-Bromothiophen-2-yl)methanamine
- (5-Fluorothiophen-2-yl)methanamine
- (5-Iodothiophen-2-yl)methanamine
Uniqueness: (5-Chlorothiophen-2-yl)methanamine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Biological Activity
(5-Chlorothiophen-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant studies highlighting its therapeutic potential.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a thiophene ring substituted with a chlorine atom and an amine group. This unique structure is believed to play a significant role in its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (SW480), and lung cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of oxidative stress pathways .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
SW480 | 15 |
A431 | 12 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : It can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.
- Oxidative Stress Modulation : The compound increases reactive oxygen species (ROS) levels, which can lead to cancer cell apoptosis.
- Receptor Modulation : Preliminary studies suggest it may interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the compound's antibacterial activity against multi-drug resistant strains, revealing that it significantly inhibited bacterial growth compared to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a comparative analysis with known anticancer agents, this compound exhibited enhanced cytotoxicity against NSCLC cells, reinforcing its potential as a lead compound for further development .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXZSPDLPRZEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466046 | |
Record name | (5-chlorothiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-22-5 | |
Record name | (5-chlorothiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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